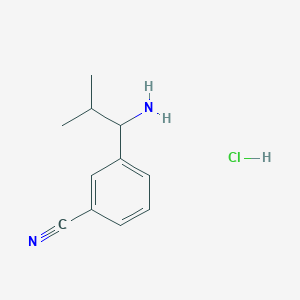![molecular formula C15H16N4 B11732432 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11732432.png)
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenylpropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of leukemia and other cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of protein kinases. These enzymes play a critical role in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce cell death. The molecular targets include various cyclin-dependent kinases and other signaling proteins involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another heterocyclic compound with significant anticancer properties .
Uniqueness
6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to protein kinases. This specificity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C15H16N4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N4/c16-14-13-9-12(19-15(13)18-10-17-14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H3,16,17,18,19) |
InChI Key |
KHMJUNBAOBVCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC3=C(N=CN=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732359.png)
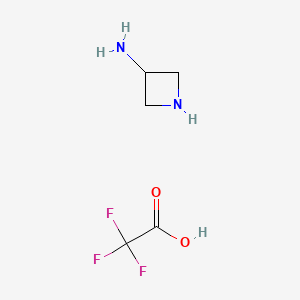
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)
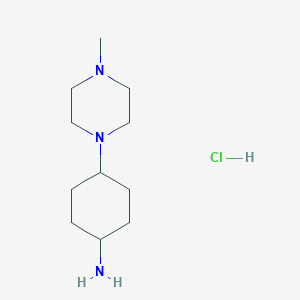
![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732404.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732405.png)
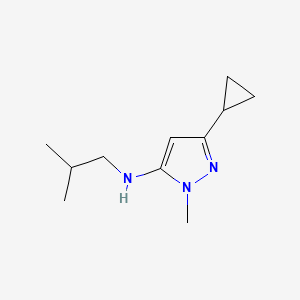

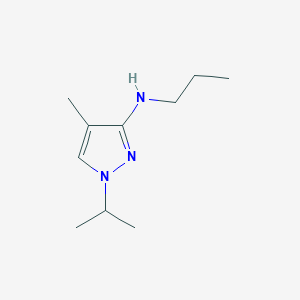
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine](/img/structure/B11732427.png)
